psi-7977

Overview

Description

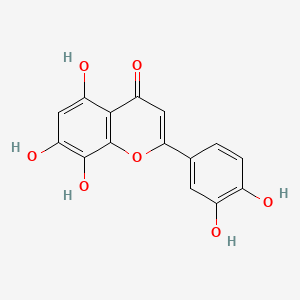

PSI 7851 is a pronucleotide of β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate. It is a potent and pan-genotype inhibitor of hepatitis C virus replication. The compound is known for its high barrier to resistance and pan-genotype activity, making it an attractive approach to treating hepatitis C virus infections .

Preparation Methods

PSI 7851 is synthesized as a mixture of two diastereoisomers, PSI 7976 and PSI 7977The reaction conditions typically involve the use of human cathepsin A and carboxylesterase 1 for the hydrolysis of the carboxyl ester . Industrial production methods focus on optimizing the yield and purity of the desired diastereoisomer, PSI 7977, which shows tenfold greater activity .

Chemical Reactions Analysis

PSI 7851 undergoes several chemical reactions during its activation and metabolism. The primary reactions include:

Hydrolysis: The carboxyl ester is hydrolyzed by human cathepsin A and carboxylesterase 1.

Nucleophilic Attack: A nucleophilic attack on the phosphorus by the carboxyl group results in the elimination of phenol and the production of an alaninyl phosphate metabolite, PSI 352707.

Phosphorylation: The alaninyl phosphate metabolite is further phosphorylated to the diphosphate and then to the active triphosphate metabolite, PSI 7409.

Common reagents and conditions used in these reactions include human cathepsin A, carboxylesterase 1, and nucleoside diphosphate kinase. The major products formed from these reactions are PSI 352707, PSI 7411, PSI 7410, and PSI 7409 .

Scientific Research Applications

Introduction to PSI-7977

This compound, also known as sofosbuvir, is a nucleotide analog polymerase inhibitor that has been extensively studied for its applications in treating chronic Hepatitis C virus (HCV) infections. Developed by Pharmasset, this compound has garnered attention due to its efficacy against multiple HCV genotypes and its role in advancing antiviral therapy.

Treatment of Chronic Hepatitis C

This compound is primarily indicated for the treatment of chronic HCV infection. Clinical trials have demonstrated its effectiveness across various genotypes, including genotype 1, 2, and 3. The following table summarizes key clinical trial findings:

Resistance Profiling

Research has highlighted the potential for resistance development against this compound. A study profiled the activity of this compound against various replicon cells and identified mutations such as S282T that confer resistance. This mutation was commonly selected across multiple genotypes but showed variable effects on drug efficacy:

- Genotype 1a and 1b : Significant resistance conferred by S282T.

- Genotype 2a (JFH-1) : Modest shift in efficacy observed with S282T mutation .

Combination Therapy

This compound is often used in combination with other antiviral agents such as pegylated interferon and ribavirin. This combination has been shown to enhance antiviral efficacy and improve treatment outcomes:

- In a Phase II study, the combination therapy resulted in high rates of sustained virologic response (SVR) among patients who had not previously received treatment .

Case Study 1: Efficacy in Genotype 1 Infection

A cohort study involving treatment-naïve patients with genotype 1 chronic HCV infection demonstrated that those receiving this compound combined with pegylated interferon and ribavirin achieved a rapid virologic response rate of 93%. The study emphasized the importance of early intervention in improving long-term outcomes.

Case Study 2: Resistance Development

Another study investigated the emergence of resistant variants during treatment with this compound. It was found that specific mutations in the NS5B polymerase gene were associated with reduced susceptibility to the drug, highlighting the need for ongoing monitoring of viral resistance patterns during therapy .

Mechanism of Action

The mechanism of action of PSI 7851 involves its conversion to the active triphosphate form, PSI 7409. The first step is the hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1. This is followed by a nucleophilic attack on the phosphorus, resulting in the production of an alaninyl phosphate metabolite, PSI 352707. The removal of the amino acid moiety of PSI 352707 is catalyzed by histidine triad nucleotide-binding protein 1, giving the 5′-monophosphate form, PSI 7411. PSI 7411 is then consecutively phosphorylated to the diphosphate, PSI 7410, and to the active triphosphate metabolite, PSI 7409 . The active triphosphate form inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase, preventing viral replication .

Comparison with Similar Compounds

PSI 7851 is similar to other nucleotide analog inhibitors of hepatitis C virus, such as PSI 6130 and RG7128. PSI 7851 possesses unique characteristics that make it more effective. It is a mixture of two diastereoisomers, PSI 7976 and PSI 7977, with PSI 7977 being the more active inhibitor of hepatitis C virus RNA replication . Additionally, PSI 7851 has a high barrier to resistance and pan-genotype activity, making it a valuable compound for treating hepatitis C virus infections .

Similar compounds include:

- PSI 6130

- RG7128

- Sofosbuvir (PSI 7977)

These compounds share similar mechanisms of action but differ in their activity and resistance profiles .

Biological Activity

PSI-7977, also known as Sofosbuvir, is a nucleotide analog polymerase inhibitor developed for the treatment of Hepatitis C virus (HCV) infections. This compound has garnered significant attention due to its potent antiviral activity across various HCV genotypes and its role in the evolution of direct-acting antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, resistance profiles, and relevant case studies.

This compound functions as a prodrug of 2'-F-2'-C-methyluridine monophosphate, which is subsequently converted into its active triphosphate form. This active form inhibits the NS5B polymerase, a crucial enzyme for HCV replication, effectively terminating viral RNA synthesis. The compound's structure allows it to mimic natural nucleotides, thereby integrating into the viral RNA chain and leading to premature termination.

Efficacy Across Genotypes

Research has demonstrated that this compound exhibits broad-spectrum activity against multiple HCV genotypes:

| Genotype | EC50 (nM) | Resistance Mutations |

|---|---|---|

| 1a | 0.5 | S282T |

| 1b | 0.6 | S282T |

| 2a (JFH-1) | 0.4 | S282T (modest shift) |

| 3a | 1.0 | Not extensively studied |

In a study involving genotype 1a, 1b, and 2a replicon cells, this compound demonstrated effective inhibition with EC50 values ranging from 0.4 to 0.6 nM . Notably, the S282T mutation in the NS5B polymerase conferred resistance to this compound in genotypes 1a and 1b but had only a modest impact on genotype 2a .

Clinical Trials and Case Studies

This compound has been evaluated in several clinical trials, showcasing promising results:

- Phase IIa Study : In a trial involving 63 chronic HCV-infected patients, this compound was administered in combination with peginterferon alfa-2a and ribavirin. The study reported rapid virological response (RVR) rates between 88% to 94% , with HCV RNA levels becoming undetectable in 93% of participants after treatment .

- Phase IIb Study : Further investigations included a trial with patients infected with genotypes 2 and 3. Results indicated sustained virological response (SVR) rates exceeding 90% , reinforcing the drug's efficacy in diverse patient populations .

Resistance Studies

Resistance profiling has revealed that while this compound is effective against many HCV strains, certain mutations can lead to reduced susceptibility:

- Common Mutations : The S282T mutation is frequently observed across various genotypes as a primary resistance mechanism.

- Additional Mutations : Other mutations such as T179A, M289L, I293L, M434T, and H479P have been implicated in enhancing replication capacity under selective pressure from this compound .

Q & A

Basic Research Questions

Q. What is the metabolic activation pathway of PSI-7977, and how does it influence antiviral activity?

Answer: this compound is a phosphoramidate prodrug requiring enzymatic activation to its triphosphate metabolite (PSI-7409), the active inhibitor of HCV NS5B RNA polymerase. The process involves:

Ester hydrolysis by Cathepsin A (CatA) or Carboxylesterase 1 (CES1) to form PSI-352702. CatA shows stereospecificity for this compound, with 18–30× higher catalytic efficiency compared to its diastereomer PSI-7976 .

Phosphoramidate cleavage by Histidine Triad Nucleotide-Binding Protein 1 (Hint1) , yielding the monophosphate PSI-7411. siRNA knockdown of Hint1 reduces metabolite conversion by 50% .

Phosphorylation by UMP-CMP kinase and nucleoside diphosphate kinase to generate the active triphosphate (PSI-7409). Primary hepatocytes and in vivo models show high triphosphate accumulation, correlating with antiviral efficacy .

Q. How is the antiviral efficacy (EC50/EC90) of this compound determined in preclinical studies?

Answer: Antiviral potency is quantified using HCV subgenomic replicon assays :

- Cell lines : Huh7 (GT1a/1b), HepG2 (GT2a-JFH1), and chimeric replicons (e.g., GT3a NS5B in GT1b backbone) .

- Protocol : Cells are treated with this compound for 48–72 hours. RNA levels are measured via RT-qPCR or luciferase reporter systems.

- Key data : this compound exhibits EC50 values of 4.7–48 nM across genotypes (GT1a, GT1b, GT2a-JFH1) and EC90 values of 0.29–0.42 µM in GT1b replicons .

Q. What methodologies are used to assess this compound cytotoxicity in preclinical models?

Answer: Cytotoxicity is evaluated using prolonged exposure assays (8–14 days) in hepatocyte (HepG2) and non-hepatic (CEM, BxPC3) cell lines:

- MTS/Proliferation Assay : Cells treated with this compound (up to 100 µM) show no cytotoxicity (IC50 >100 µM) .

- Mitochondrial Toxicity : mtDNA and rDNA inhibition in HepG2 cells after 14 days yields IC90 values of 72.1 µM and 68.6 µM , respectively, indicating low off-target effects .

Advanced Research Questions

Q. How do resistance mutations (e.g., S282T) and compensatory changes impact this compound efficacy?

Answer: Resistance profiling involves serial passaging of replicons under this compound pressure:

- Primary Mutation : S282T in NS5B polymerase reduces this compound potency (EC90 increases from 0.42 µM to 7.8 µM in GT1b) .

- Compensatory Mutations : T179A, M289L, I293L (finger/palm domains) and M434T, H479P (thumb domain) restore replicative fitness in GT2a-JFH1. These mutations require structural validation via cryo-EM or X-ray crystallography .

Q. How does this compound maintain genotype-specific efficacy despite NS5B variability?

Answer: Genotype coverage is assessed using chimeric replicon systems :

- GT2a (J6) : EC50 = 4.7 nM (vs. 16–48 nM for GT1/3a) due to conserved active-site residues (e.g., Ser282) .

- GT3a : Reduced susceptibility linked to NS5B polymorphisms (e.g., Leu314). Sequence alignment and molecular dynamics simulations identify residue-specific impacts on triphosphate binding .

Q. What strategies optimize this compound’s prodrug design for enhanced phosphorylation?

Answer: Prodrug optimization focuses on stereochemistry and phosphorylating reagents :

- Stereospecific Synthesis : The Sp diastereomer (this compound) is 3× more potent than the Rp isomer (PSI-7976). Crystallization of phosphorylating agent 28c ensures >99% purity .

- Phosphoramidate Tailoring : p-Nitrophenol or pentafluorophenyl leaving groups improve intracellular monophosphate release. Hint1 knockdown studies validate enzyme dependency .

Q. How are combination therapies designed to mitigate this compound resistance?

Answer: Clinical trial frameworks (e.g., ELECTRON, PROTON) evaluate synergy:

- With Ribavirin : GT2/3 patients achieve 95% SVR12 in 12-week regimens .

- NS5A Inhibitors (e.g., Daclatasvir) : GT1/4 trials show additive effects by targeting distinct viral machinery .

- Resistance Testing : Deep sequencing of NS5B/NS5A regions identifies pre-existing polymorphisms impacting combination efficacy .

Properties

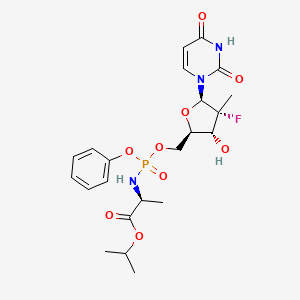

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1064684-44-1, 1190307-88-0 | |

| Record name | PSI-7851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSI-7851 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.